

Application Note: HPLC-UV Method for the Quantification of Luteolin Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Luteolin monohydrate*

Cat. No.: *B12379788*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including many herbs, vegetables, and fruits. It is recognized for a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of luteolin is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of luteolin.

Principle

This method utilizes RP-HPLC to separate luteolin from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds. A polar mobile phase, consisting of an organic solvent (e.g., methanol or acetonitrile) and acidified water, is used to elute the analytes. Acidification of the mobile phase helps to suppress the ionization of luteolin's phenolic groups, resulting in improved peak shape and retention.^[1] Following separation, luteolin is detected by a UV detector at its maximum absorption wavelength, and the resulting peak area is used for quantification against a calibration curve prepared from a certified reference standard.^[1]

Experimental Protocol

Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
 - Analytical balance (0.01 mg readability).
 - Ultrasonic bath.
 - pH meter.
 - Vortex mixer.
- Chemicals and Reagents:
 - **Luteolin monohydrate** reference standard ($\geq 97.0\%$ purity).[3]
 - Methanol (HPLC grade).[4]
 - Acetonitrile (HPLC grade).[5]
 - Water (HPLC grade or Milli-Q).
 - Phosphoric acid or Formic acid (Analytical or HPLC grade).[5]
- Consumables:
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[6][7]
 - Volumetric flasks (Class A).
 - Pipettes (calibrated).
 - HPLC vials with caps and septa.
 - Syringe filters (0.45 μm or 0.22 μm pore size, nylon or PTFE).

Preparation of Solutions

- Mobile Phase Preparation:
 - Prepare an aqueous solution of 0.2% phosphoric acid by adding 2.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
 - Filter the aqueous solution through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.[4]
 - The mobile phase for this isocratic method consists of Methanol and 0.2% Phosphoric Acid in a 55:45 (v/v) ratio.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 10.0 mg of **luteolin monohydrate** reference standard into a 10 mL volumetric flask.[7]
 - Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.[4][7]
 - Allow the solution to return to room temperature and dilute to the mark with methanol. This is the primary stock solution.
- Working Standard Solutions (Calibration Curve):
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

- For Herbal Extracts/Powders:
 - Accurately weigh a known amount of the powdered plant material or extract (e.g., 1.0 g) into a flask.[7]
 - Add a defined volume of methanol (e.g., 50 mL).

- Sonicate the mixture for 30-60 minutes to facilitate extraction. For exhaustive extraction, overnight shaking at room temperature may be employed.[7]
- Filter the resulting mixture through a Whatman No. 41 filter paper or by centrifugation.[7]
- Take a known aliquot of the filtrate and dilute it with the mobile phase to a concentration within the calibration range.
- Prior to injection, filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Chromatographic Conditions

The chromatographic parameters should be set as described in the table below.

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol : 0.2% Phosphoric Acid in Water (55:45, v/v)
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	350 nm[6][8]
Injection Volume	10 - 20 µL[9]
Run Time	~15 minutes (or until the peak of interest has eluted)

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][10] Key validation parameters are summarized below.

Method Validation Parameters

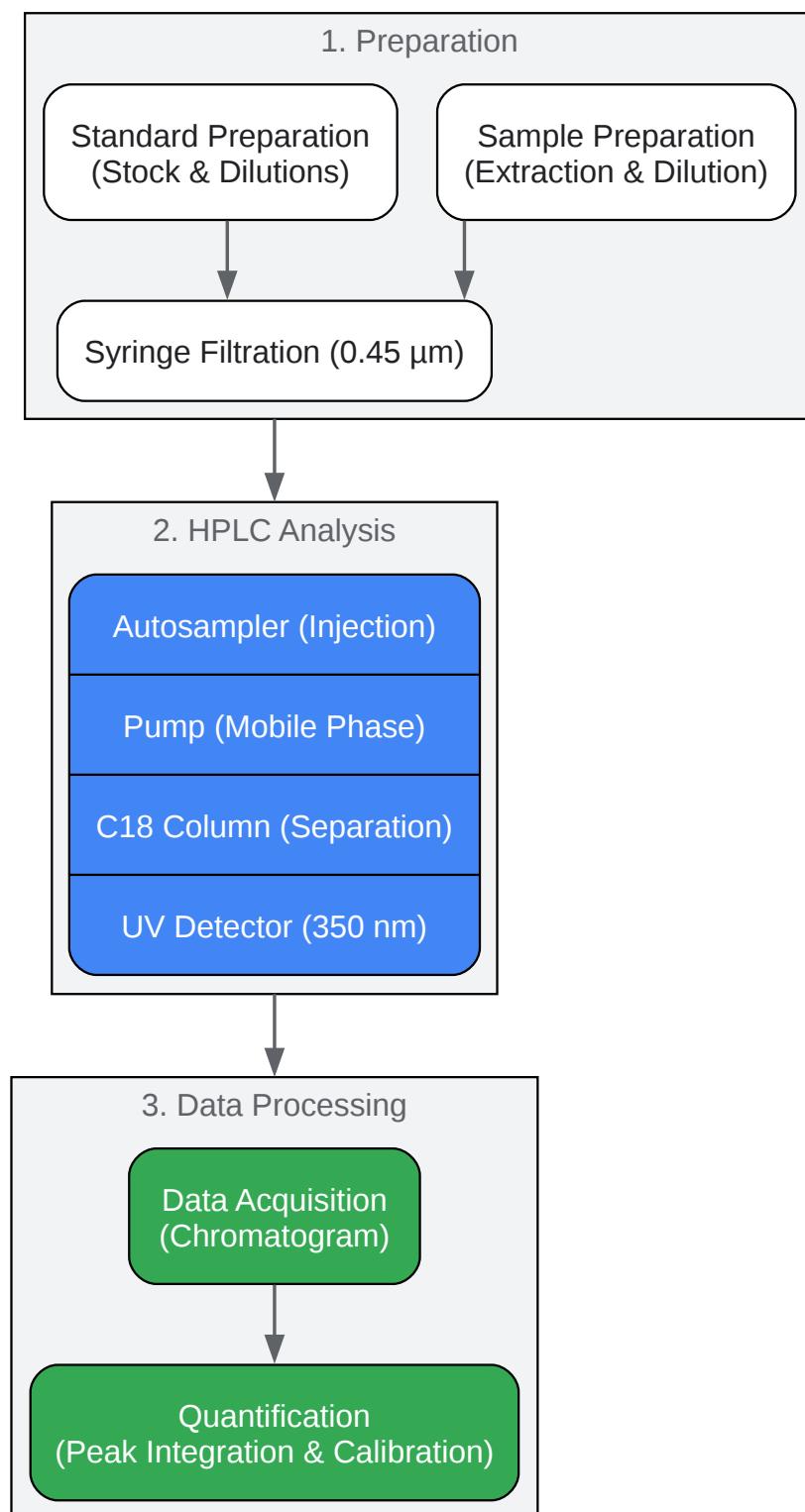
The following tables summarize typical performance characteristics for a validated luteolin quantification method.

Table 1: System Suitability and Linearity

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	~ 1.04 [6]
Theoretical Plates	> 2000	> 5000
Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2) ≥ 0.999	$0.5 - 500 \mu\text{g/mL}$ [7]
Correlation Coefficient (r^2)	≥ 0.999	> 0.9998 [11]
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	$\sim 0.02 - 0.15 \mu\text{g/mL}$ [6] [12]

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | $\sim 0.07 - 0.50 \mu\text{g/mL}$ [\[6\]](#)[\[12\]](#) |

Table 2: Precision and Accuracy (Recovery)

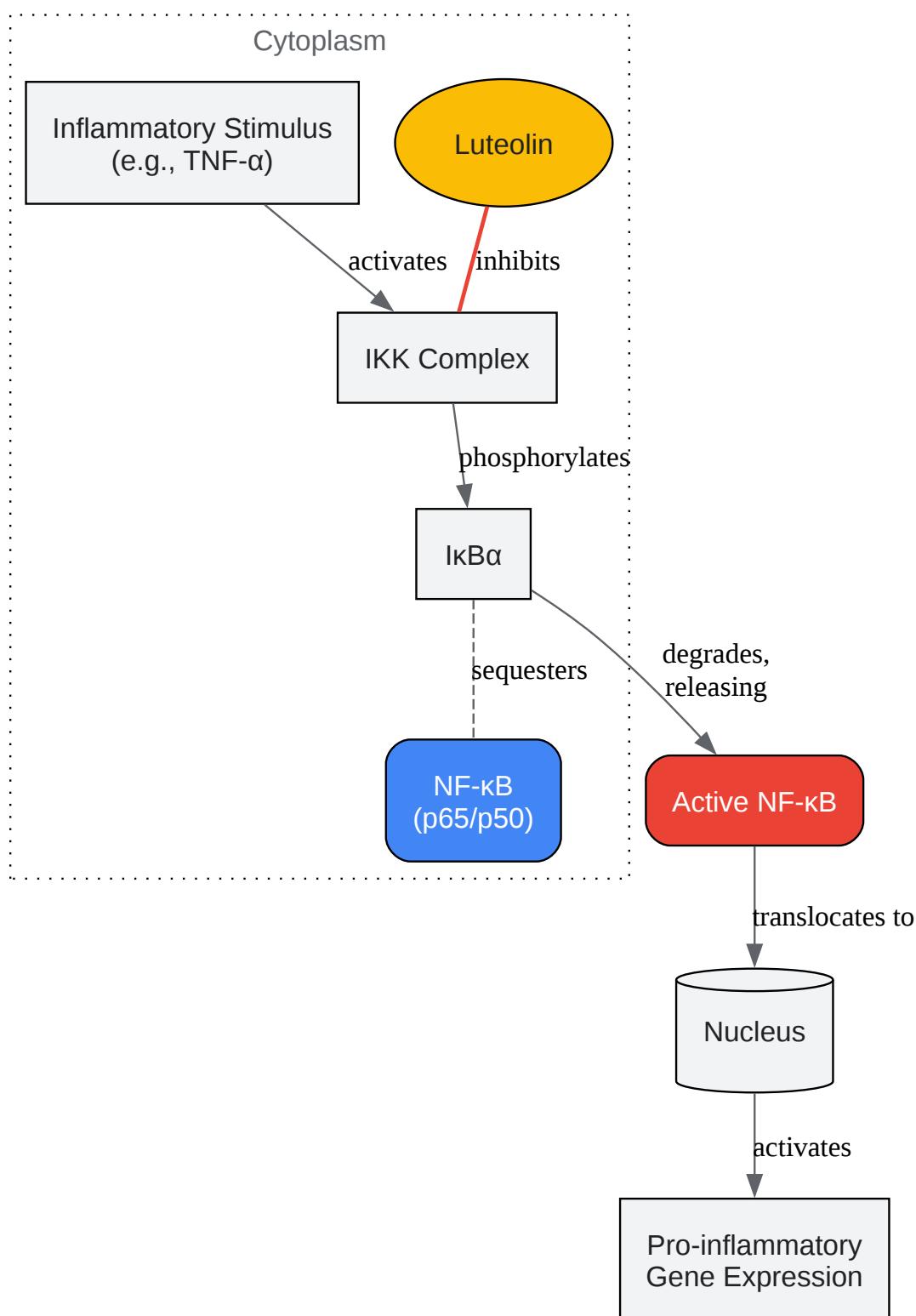

Parameter	Concentration Levels	Acceptance Criteria (%RSD / %Recovery)	Typical Result
Intra-day Precision	Low, Medium, High	RSD $\leq 2\%$	$< 2.0\%$ [7]
Inter-day Precision	Low, Medium, High	RSD $\leq 5\%$	$< 5.0\%$

| Accuracy (Recovery) | Low, Medium, High | 95% - 105% | 98% - 102%[\[12\]](#) |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the luteolin quantification process, from preparation to final analysis.


HPLC Analysis Workflow for Luteolin Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for luteolin quantification by HPLC.

Signaling Pathway (Placeholder for Relevant Research)

While this application note focuses on quantification, luteolin is often studied for its effects on cellular signaling. A common pathway inhibited by luteolin is the NF-κB pro-inflammatory pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ルテオリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Luteolin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. derpharmacemica.com [derpharmacemica.com]
- 8. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. : Oriental Journal of Chemistry [orientjchem.org]
- 12. scielo.br [scielo.br]
- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Quantification of Luteolin Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12379788#hplc-analysis-method-for-luteolin-monohydrate-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com